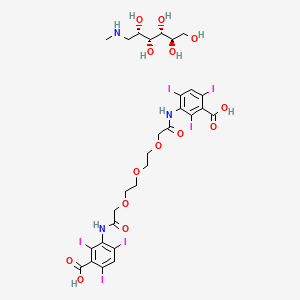

Iotroxate meglumine

Description

Properties

CAS No. |

68890-05-1 |

|---|---|

Molecular Formula |

C29H35I6N3O14 |

Molecular Weight |

1411.0 g/mol |

IUPAC Name |

3-[[2-[2-[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C22H18I6N2O9.C7H17NO5/c23-9-5-11(25)19(17(27)15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-12(26)6-10(24)16(18(20)28)22(35)36;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |

InChI Key |

WLQIGBUDSUVJCO-WZTVWXICSA-N |

SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Other CAS No. |

68890-05-1 |

Related CAS |

72704-51-9 (meglumine[1:1]) 51022-74-3 (Parent) 6284-40-8 (Parent) |

Synonyms |

3,3'-(trioxaundecadioyldiamino)-bis-2,4,6-triiodobenzoic acid meglumine Biliscopin Bilisegrol Chologram iotroxamide iotroxic acid meglumine iotroxin acid meglumine meglumine iotroxinate SH 273 |

Origin of Product |

United States |

Molecular Architecture and Synthesis of Iotroxate Meglumine

Structural Design Principles of Iodinated Dimeric Contrast Agents

The fundamental design of iodinated contrast agents revolves around the tri-iodinated benzene (B151609) ring. ajnr.orgeimj.org This core structure provides a stable scaffold for covalently bonding iodine atoms, which are essential for X-ray attenuation. eimj.org The key principles guiding the design of dimeric agents like iotroxate meglumine (B1676163) include:

Maximizing Iodine Content : The diagnostic efficacy of a contrast agent is directly related to its ability to attenuate X-rays, a property conferred by the high atomic number of iodine. radiopaedia.orgradiologykey.com Dimeric agents, by definition, incorporate two tri-iodinated benzene rings, thereby containing six iodine atoms per molecule. ajnr.orgradiologykey.com This higher iodine concentration per molecule allows for greater X-ray absorption and enhanced image contrast compared to monomeric agents. radiopaedia.orgsnmjournals.org

Optimizing Physicochemical Properties : The linkage of two monomeric units into a dimer influences properties such as osmolality and viscosity. Dimeric structures are designed to increase the iodine-to-particle ratio in a solution. radiologykey.com For instance, an ionic dimer provides six iodine atoms for two particles in solution, achieving a ratio of 3, which is an improvement over older ionic monomers. radiologykey.com This design aims to achieve sufficient contrast at potentially less toxic osmolality. radiopaedia.org

Directing Biological Distribution : The side chains and the linker bridge between the two benzene rings are not merely structural spacers. They are crucial for determining the agent's solubility, toxicity, and pharmacokinetic profile, including its route of excretion. ajnr.org In the case of iotroxate meglumine, the specific structure of the ether-containing linker is designed to facilitate hepatobiliary excretion, targeting the agent to the liver and bile ducts. ncats.iojocpr.com

Chemical Synthesis Pathways and Methodologies

The synthesis of this compound is a multi-step process rooted in fundamental organic chemistry reactions. It involves the construction of the iodinated aromatic cores and their subsequent linkage and salt formation.

Strategies for Iodination of Precursor Molecules

The introduction of iodine atoms onto the aromatic ring is a critical step. The precursor molecule is typically a derivative of benzoic acid. The iodination is achieved through electrophilic aromatic substitution.

Reaction Mechanism : The benzene ring is "activated" by the presence of certain functional groups that direct the incoming electrophile (an iodine species) to specific positions (ortho and para to the activating group). In the synthesis of tri-iodinated agents, the positions 2, 4, and 6 of the benzoic acid ring are substituted with iodine.

Iodinating Agents : Various reagents can be used for iodination. A common laboratory and industrial method involves the use of iodine monochloride (ICl) or reagents like N-iodosuccinimide (NIS), often in the presence of an acid catalyst to generate a potent iodine electrophile. cyberleninka.ru The choice of reagent and reaction conditions is crucial to ensure complete and regioselective iodination.

Amidation and Esterification Reactions in Iotroxate Synthesis

The dimeric structure of iotroxic acid is formed by connecting two tri-iodinated benzoic acid molecules via a linker. This connection involves the formation of amide bonds. druginfosys.com

Amidation : Amidation is the formation of an amide from a carboxylic acid and an amine. In the synthesis of iotroxic acid, the carboxylic acid groups of the iodinated precursors are activated and then reacted with the amine groups at the ends of the linker molecule, 3,6,9-trioxaundecanedioic acid diamine. Catalysts or coupling agents are often employed to facilitate this reaction under mild conditions, which is important to avoid side reactions and preserve the integrity of the complex molecule. organic-chemistry.orgresearchgate.net

Esterification : While the primary linkage in iotroxic acid is through amide bonds, the final compound, this compound, is a salt formed between the carboxylic acid groups on the benzene rings and the amine-containing sugar alcohol, meglumine (N-methyl-D-glucamine). druginfosys.comnih.gov This is an acid-base reaction rather than an esterification. However, esterification reactions are a related and fundamental type of condensation reaction in organic synthesis, often used in the synthesis of other complex molecules. rsc.orgnih.gov

Optimization of Reaction Conditions and Catalyst Selection

Optimizing the synthesis of a complex molecule like iotroxic acid is essential for maximizing yield and purity. Key parameters for optimization include:

Temperature and Reaction Time : Each step (iodination, amidation) will have an optimal temperature range. Sufficient time must be allowed for the reaction to go to completion, but extended times can lead to decomposition or side products.

Solvent : The choice of solvent is critical for dissolving reactants and facilitating the reaction.

Catalysts : For amidation, various catalysts can be used, such as boronic acid derivatives or phosphine (B1218219) oxides, which can activate the carboxylic acid and enable the reaction to proceed efficiently under mild conditions. organic-chemistry.org The selection depends on the specific substrates and desired reaction rate.

pH Control : In the final step of forming the meglumine salt, precise pH control is necessary to ensure the complete reaction between iotroxic acid and meglumine.

Scalable Production Processes for Research Applications

Scaling up the synthesis from a laboratory bench to a larger scale for research or preclinical studies presents several challenges.

Process Control : Maintaining consistent reaction conditions (temperature, mixing, reagent addition rates) is more difficult on a larger scale.

Purification : Efficient purification methods, such as large-scale chromatography or recrystallization, are needed to remove impurities and isolate the final product with high purity.

Reagent Handling : The safe handling of large quantities of reagents, some of which may be corrosive or toxic, is a primary concern.

Flow Chemistry : Modern approaches like flow chemistry, where reactants are continuously pumped through a reactor, can offer advantages for scalability, providing better control over reaction parameters and improving safety and consistency. organic-chemistry.org

Structure-Activity Relationships Governing Biliary Specificity and X-ray Attenuation

The specific molecular structure of this compound directly dictates its function as a targeted contrast agent.

X-ray Attenuation : The ability to attenuate X-rays is almost exclusively due to the six iodine atoms in the molecule. radiologykey.com Iodine has a high atomic number (53), which leads to a high probability of photoelectric absorption of X-ray photons. radiopaedia.orgpatsnap.com This effect is most efficient when the energy of the X-ray beam is close to the K-shell binding energy of iodine (33.2 keV), which aligns well with the energies used in diagnostic CT scanning. radiopaedia.orgradiologykey.com The high density of iodine atoms in the dimeric structure ensures significant contrast enhancement in the tissues where the agent accumulates. snmjournals.org

Protein Binding : this compound exhibits significant binding to plasma proteins (60-90%). druginfosys.comncats.io This binding reduces its availability for renal filtration and promotes transport to the liver.

Molecular Structure : The lipophilic characteristics imparted by the two large, iodinated aromatic rings, combined with the specific hydrophilic ether linker, create a molecule with an affinity for hepatic transport mechanisms. jocpr.com It is taken up by hepatocytes and actively secreted into the biliary canaliculi, allowing for opacification of the bile ducts and gallbladder. ncats.ioradiopaedia.org In cases of high bilirubin (B190676), which competes for the same transport pathways, or poor liver function, this excretion can be impaired, leading to preferential renal excretion instead. radiopaedia.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C29H35I6N3O14 | nih.gov |

| Molecular Weight | 1411.0 g/mol | nih.gov |

| Parent Acid | Iotroxic Acid | wikipedia.orgnih.gov |

| Cation | Meglumine | nih.govgoogle.com |

| Classification | Diionic Dimeric Contrast Medium | wikipedia.org |

| Plasma Protein Binding | 60-90% | druginfosys.comncats.io |

Table 2: Key Structural Components and Their Functions

| Component | Function | Source |

|---|---|---|

| Tri-iodinated Benzene Ring (x2) | Primary structure for X-ray attenuation via photoelectric absorption. | ajnr.orgeimj.orgradiopaedia.org |

| Ether Linker Chain | Connects the two monomer units; contributes to the molecule's pharmacokinetic profile and biliary specificity. | druginfosys.comjocpr.com |

| Amide Groups | Covalently link the iodinated rings to the central linker chain. | druginfosys.com |

| Carboxylic Acid Groups | Provide sites for salt formation with meglumine, enhancing water solubility. | druginfosys.comradiologykey.com |

| Meglumine Salt | Forms an ionic pair with the acid, improving solubility and formulation characteristics. | ajnr.orggoogle.com |

Fundamental Mechanisms of Iotroxate Meglumine Biological Interaction

Hepatic Uptake and Selective Biliary Excretion Mechanisms

Following intravenous administration, iotroxate meglumine (B1676163) is rapidly taken up by the liver and excreted into the bile, allowing for visualization of the hepatic and common bile ducts, as well as the gallbladder. nps.org.auncats.io This process is mediated by specific transport mechanisms within the liver cells.

The selective uptake of substances from the blood into hepatocytes is a crucial function of the liver, facilitated by a variety of transporter proteins located on the sinusoidal membrane of the hepatocytes. While the specific transporters for iotroxate were not fully elucidated in early studies, research on similar hepatobiliary contrast agents provides insight into the likely mechanisms. europa.euresearchgate.net The organic anion transporting polypeptide (OATP) family, particularly OATP1B1 and OATP1B3, are key transporters responsible for the uptake of a wide range of compounds from the sinusoidal blood into hepatocytes. europa.euradiopaedia.org These transporters are involved in the uptake of other contrast agents like gadoxetate, and it is plausible that they play a role in the internalization of iotroxate meglumine. europa.euradiopaedia.org The process is complex and can be influenced by the presence of other substances that compete for the same transporters. nih.gov

Once inside the hepatocyte, this compound must be transported across the cell to the canalicular membrane for secretion into the bile. This intracellular trafficking is a directed process, moving the compound from the basolateral (sinusoidal) side to the apical (canalicular) side of the hepatocyte. ru.nl The secretion into the bile is an active process mediated by transporters on the canalicular membrane. researchgate.net The multidrug resistance-associated protein 2 (MRP2), an ATP-dependent transporter, is a primary candidate for the biliary excretion of this compound, as it is known to transport other organic anions and contrast agents. europa.eu The efficient and rapid nature of this uptake and secretion process is what makes this compound an effective agent for visualizing the biliary system, with visualization typically possible within 30 to 60 minutes after administration. ncats.io

Physicochemical Determinants of X-ray Contrast Enhancement

The ability of this compound to enhance X-ray images is directly related to its chemical structure and behavior in solution.

This compound is a di-ionic dimer, meaning its structure consists of two tri-iodinated benzene (B151609) rings. wikipedia.org The high atomic weight of the six iodine atoms per molecule is the fundamental reason for its radiopacity. radiologykey.comradiologykey.com These iodine atoms effectively absorb X-rays, preventing them from reaching the detector and thus creating a contrast on the radiographic image. tandfonline.com The molecule's design as a carrier for a high concentration of iodine is a key aspect of its function as a contrast medium. radiologykey.com

| Property | Description | Relevance in Research |

| Viscosity | A measure of a fluid's resistance to flow. | Affects the ease of injection through catheters and can influence renal clearance. radiologykey.comresearchgate.net |

| Osmolality | The concentration of osmotically active particles in a solution. | Higher osmolality can draw water into the vascular system and is associated with certain physiological reactions. ufl.edueimj.org |

Plasma Protein Binding Characteristics and Systemic Distribution Kinetics in Experimental Models

The interaction of this compound with plasma proteins and its subsequent distribution throughout the body are important factors in its pharmacokinetic profile.

In experimental models, this compound has been shown to bind to plasma proteins to a significant extent, with in vitro studies indicating a binding of 60-90%, depending on the concentration. drugfuture.comnps.org.auncats.io This high level of protein binding influences its distribution, keeping it largely within the vascular compartment before its uptake by the liver. Following intravenous injection, it is rapidly distributed and then primarily taken up by the liver for excretion into the bile. drugfuture.comncats.io A smaller portion may be metabolized and excreted through the urine. drugfuture.com The kinetics of this process are rapid, with the compound being cleared from the plasma as it is sequestered by the liver. ncats.io In animal studies, it has also been shown to cross the placental barrier. ncats.io Research into newer cholegraphic agents has sometimes focused on achieving lower protein binding to potentially improve biliary excretion rates. nih.gov

| Parameter | Finding in Experimental Models |

| Plasma Protein Binding | 60-90% (in vitro, concentration-dependent) drugfuture.comnps.org.auncats.io |

| Primary Route of Excretion | Liver (into bile) nps.org.auncats.io |

| Systemic Distribution | Rapidly distributed, primarily to the liver. drugfuture.comncats.io |

| Placental Crossing | Observed in animal studies. ncats.io |

Comparative Analysis of Biological Distribution and Elimination with Other Iodinated Contrast Agents

The biological fate of an iodinated contrast agent, encompassing its distribution throughout the body and its subsequent elimination, is fundamentally dictated by its physicochemical properties. Key among these are its molecular structure, ionicity, and affinity for plasma proteins. These characteristics determine whether an agent will be primarily cleared by the kidneys (urographic agents) or the liver (hepatotropic or cholegraphic agents). This compound, a cholegraphic agent, exhibits a distinct pharmacokinetic profile when compared to the more common urotropic agents.

Following intravenous administration, this compound demonstrates a high degree of binding to plasma proteins, with reported values ranging from 60% to 90%. ncats.iodruginfosys.comdrugfuture.com This strong protein affinity is a critical determinant of its primary biological pathway, facilitating uptake by hepatocytes in the liver. ncats.iodrugfuture.com Consequently, this compound is rapidly and predominantly excreted unchanged into the bile, allowing for radiographic visualization of the biliary system. ncats.iodrugfuture.com In individuals with normal liver and kidney function, renal excretion of this compound is minimal, accounting for less than 10% of the administered dose. druginfosys.com The plasma half-life is approximately 80 minutes. druginfosys.com

However, in situations of impaired hepatocyte function or biliary obstruction, the elimination pathway shifts. radiopaedia.orgradiopaedia.org When the primary route of biliary excretion is compromised, the body compensates through a process known as vicarious excretion, where the kidneys become the main organ of elimination. radiopaedia.orgradiopaedia.org

This behavior contrasts sharply with that of urotropic iodinated contrast agents, which are designed for rapid renal clearance. Agents such as iothalamate meglumine and ioxaglate meglumine exhibit very low plasma protein binding. drugfuture.comhres.caguerbet.comfda.gov This characteristic minimizes hepatic uptake and ensures that they are primarily excreted unchanged through glomerular filtration in the kidneys. guerbet.comfda.govvin.com The elimination half-life for these renally cleared agents in patients with normal renal function is typically around 90 minutes. drugfuture.comguerbet.comfda.gov

Similar to the compensatory mechanism seen with this compound, urotropic agents also undergo vicarious excretion. In patients with significant renal impairment, the hepatobiliary system becomes the alternate route of elimination, with increased excretion of the contrast agent into the bile and feces. hres.caguerbet.comfda.gov

A comparison with other cholegraphic agents, such as iodoxamate meglumine and ioglycamide meglumine, reveals further nuances. Studies in dogs have shown that both iotroxate and iodoxamate have a significantly greater maximum rate of biliary excretion compared to ioglycamide. nih.gov Clinical studies have also suggested that iotroxate's higher biliary clearance rate allows for earlier visualization of the bile ducts compared to iodoxamate. nih.gov This enhanced efficiency is attributed to differences in molecular structure that influence their interaction with liver transport mechanisms. ajronline.org

The table below provides a comparative summary of the pharmacokinetic properties of this compound and other selected iodinated contrast agents.

Comparative Pharmacokinetic Profiles of Iodinated Contrast Agents

| Compound | Agent Type | Primary Elimination Route | Plasma Protein Binding | Elimination Half-Life (Normal Function) | Primary Vicarious Excretion Route |

| This compound | Cholegraphic, Ionic Dimer | Biliary ncats.iodrugfuture.com | 60-90% ncats.iodruginfosys.comdrugfuture.com | ~80 minutes druginfosys.com | Renal radiopaedia.orgradiopaedia.org |

| Iodoxamate Meglumine | Cholegraphic, Ionic Dimer | Biliary nih.gov | Lower than older agents nih.govajronline.org | Not specified | Renal |

| Ioglycamide Meglumine | Cholegraphic, Ionic Dimer | Biliary nih.gov | Not specified | Not specified | Renal |

| Iothalamate Meglumine | Urographic, Ionic Monomer | Renal guerbet.comfda.gov | Low guerbet.comfda.gov | ~90 minutes guerbet.comfda.gov | Biliary/Fecal guerbet.comfda.gov |

| Ioxaglate Meglumine | Urographic, Ionic Dimer | Renal drugfuture.com | Very Low drugfuture.com | ~90 minutes drugfuture.com | Biliary/Fecal drugfuture.com |

Research Methodologies and Investigative Applications of Iotroxate Meglumine

Preclinical Models for Investigating Biliary Transport and Function

Preclinical research, utilizing both in vivo and in vitro models, is fundamental to understanding the mechanisms of bile formation, transport, and the pathophysiology of cholestatic liver diseases.

In Vivo Animal Studies in Bile Duct Physiology

Animal models are indispensable for studying the intricate architecture and function of the biliary system. cas.cz Iotroxate meglumine (B1676163) has been employed in various animal species to investigate normal bile duct physiology and the effects of pathological conditions. For instance, studies in cats have utilized meglumine iotroxate to achieve opacification of the gallbladder and bile duct, providing insights into its biliary excretion characteristics. researchgate.net In one feline case study, CT cholangiography with meglumine iotroxate was instrumental in confirming gallbladder agenesis and assessing bile duct patency. bioone.org Similarly, research in dogs has focused on optimizing the dose of iotroxate meglumine for clear visualization of the biliary duct system using CT imaging. fao.org These studies help establish baseline parameters and investigate how various conditions affect biliary dynamics.

In Vitro Cellular Systems for Hepatobiliary Pathway Research

While in vivo studies provide systemic insights, in vitro cellular systems offer a more controlled environment to dissect the molecular mechanisms of hepatobiliary transport. Although direct studies citing this compound in specific in vitro cellular systems for hepatobiliary pathway research are not prevalent in the provided search results, the underlying principle of its transport relies on hepatocyte-specific transporters. researchgate.net Research on these transporters, such as organic anion transporting polypeptides (OATPs) and multidrug resistance-associated protein 2 (MRP2), often utilizes various probe substrates in cell culture models. researchgate.netavma.org The knowledge gained from these in vitro assays on how different compounds are taken up by hepatocytes and excreted into bile canaliculi provides the foundational understanding for the in vivo application of contrast agents like this compound.

This compound as a Probe for Hepatic Transport and Secretory Function Research

The primary utility of this compound lies in its function as a probe for hepatic transport and secretory processes. Following intravenous administration, it is rapidly taken up by hepatocytes and excreted into the bile. ncats.io This process allows for the dynamic assessment of liver function, particularly the biliary secretory pathway. The rate and extent of its excretion are indicative of hepatocyte health and the patency of the biliary tree. radiopaedia.org For example, impaired liver function can lead to reduced biliary opacification. radiopaedia.org Clinical studies have shown a correlation between serum bilirubin (B190676) levels and the quality of biliary opacification, with higher bilirubin levels associated with poorer visualization. researchgate.netradiopaedia.org This characteristic makes this compound a useful tool for functionally assessing the liver's excretory capacity.

Advancements in Imaging Science Methodologies Utilizing this compound

The use of this compound has been central to the development and refinement of biliary imaging techniques, particularly CT cholangiography.

Technical Principles of Computed Tomography (CT) Cholangiography Enhancement

CT cholangiography with this compound provides a non-invasive method to visualize the biliary tree. niaimaging.com.au The technique involves the intravenous infusion of this compound, which is then excreted by the liver into the bile. researchgate.net This increases the attenuation of X-rays within the bile ducts, allowing for their detailed visualization on CT scans. niaimaging.com.auradiopaedia.org The process typically involves a non-contrast CT scan followed by a second scan after the infusion of the contrast agent. niaimaging.com.au Post-processing techniques, such as maximum-intensity projection (MIP) and 3D volume rendering, are then used to create detailed anatomical maps of the biliary system. niaimaging.com.au This allows for the identification of anatomical variations, strictures, stones, and other pathologies. niaimaging.com.auradiopaedia.orgnih.gov

Comparative Technical Performance Across Different Biliary Imaging Modalities (e.g., CT vs. MRCP)

This compound-enhanced CT cholangiography offers distinct advantages and disadvantages when compared to other biliary imaging modalities, most notably Magnetic Resonance Cholangiopancreatography (MRCP).

CT Cholangiography with this compound:

Advantages: It provides high-resolution images, enabling the visualization of very small bile ducts. niaimaging.com.aunih.gov It is also a fast and widely available technique. niaimaging.com.au Furthermore, CT cholangiography is less susceptible to artifacts from surgical clips compared to MRCP. niaimaging.com.au

Disadvantages: The primary limitation is its reduced effectiveness in patients with poor liver function or significant biliary obstruction, as adequate excretion of the contrast agent is necessary for visualization. nih.govnih.gov It also involves exposure to ionizing radiation. researchgate.net

Magnetic Resonance Cholangiopancreatography (MRCP):

Advantages: MRCP is a non-invasive technique that does not require ionizing radiation or a contrast agent for basic anatomical imaging. nih.govresearchgate.net It is considered superior to CT cholangiography in patients with poor liver function or high-grade biliary obstruction. nih.gov

Disadvantages: MRCP can be more expensive and less widely available than CT. niaimaging.com.au It is also prone to certain artifacts, such as those caused by air in the biliary system, and is contraindicated in some patients. niaimaging.com.au

The choice between CT cholangiography and MRCP often depends on the clinical scenario, patient factors, and the specific information required. In some cases, these modalities can be complementary.

| Feature | CT Cholangiography (with this compound) | Magnetic Resonance Cholangiopancreatography (MRCP) |

| Principle | X-ray attenuation by iodinated contrast in bile | T2-weighted imaging of static fluid in bile ducts |

| Resolution | High, excellent for small ducts niaimaging.com.aunih.gov | Good, especially for dilated ducts nih.gov |

| Contrast Agent | This compound (intravenous) radiopaedia.org | Typically none (can use hepatobiliary agents like Gd-EOB-DTPA) nih.gov |

| Ionizing Radiation | Yes researchgate.net | No nih.gov |

| Dependence on Liver Function | High, limited in poor function nih.govnih.gov | Low, effective in poor function nih.gov |

| Speed | Fast niaimaging.com.au | Slower acquisition time |

| Availability | Widely available niaimaging.com.au | Less widely available niaimaging.com.au |

| Artifacts | Less prone to certain artifacts (e.g., surgical clips) niaimaging.com.au | Prone to artifacts from air, motion niaimaging.com.au |

Methodological Considerations for Image Acquisition and Processing in Experimental Settings

In experimental research utilizing this compound for imaging, careful consideration of acquisition and processing parameters is critical to ensure the accuracy and reliability of the findings. The choice of imaging modality, such as computed tomography (CT) or magnetic resonance imaging (MRI), dictates many of the subsequent methodological decisions. diva-portal.org

For CT-based cholangiography, the timing of image acquisition relative to the administration of this compound is paramount. Visualization of the biliary ducts is typically optimal between 30 and 60 minutes after the completion of administration. ncats.io The specific timing may be adjusted based on the experimental model and the physiological state of the subject, as factors like biliary obstruction can affect the excretion rate of the contrast agent. radiopaedia.org The use of multi-detector CT (MDCT) scanners with thin collimation, such as 2.5-mm sections, has been shown to significantly improve the detection and conspicuity of small lesions within the liver and biliary system. nih.gov Thinner sections provide better spatial resolution and allow for more accurate three-dimensional reconstructions. nih.gov

Image processing in CT studies involving this compound often involves computer-assisted analysis to quantify contrast enhancement. nih.gov This can include measuring Hounsfield units (HU) in specific regions of interest, such as the bile ducts and surrounding liver parenchyma, to assess the degree of opacification. diva-portal.org Iterative reconstruction algorithms, such as iDose4 and IMR, can be employed to reduce image noise and improve the quality of visualization, particularly for fine biliary structures. researchgate.net

In the context of MRI, while less common for this compound specifically, the principles of dynamic contrast-enhanced imaging apply. This involves acquiring a series of images before, during, and after the administration of the contrast agent to characterize its uptake and excretion kinetics. diva-portal.org Quantitative analysis of such dynamic MRI data can provide valuable information on hepatobiliary function. diva-portal.org

Regardless of the modality, motion artifacts can significantly degrade image quality. Therefore, techniques to minimize motion, such as breath-holding in clinical studies or appropriate anesthesia and respiratory gating in animal models, are essential. nih.gov

Analytical Chemistry Techniques for this compound Quantification and Characterization

A variety of analytical chemistry techniques are employed to quantify and characterize this compound, ensuring its purity, stability, and proper identification in various matrices. These methods are crucial for quality control in pharmaceutical formulations and for metabolic studies.

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance) for Structural Elucidation and Assay

Spectroscopic techniques are fundamental for the structural elucidation and quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectroscopy is a powerful tool for the direct assay and identification of this compound and its components, iotroxic acid and meglumine, in bulk materials and pharmaceutical solutions. researchgate.netresearchgate.net Specific resonance signals for protons in different parts of the molecules allow for their unambiguous identification and quantification. For instance, in a related compound, iothalamate meglumine, the protons of the CH3-CO- group and the CH3-N- group of meglumine exhibit characteristic chemical shifts that can be used for assay purposes. researchgate.net Deuterium oxide (D₂O) is commonly used as the solvent for NMR analysis of these water-soluble compounds. researchgate.net

Infrared (IR) Spectroscopy: The infrared absorption spectrum of iotroxic acid, the active component of this compound, is a key identity test. who.int The spectrum is compared with that of a reference standard to confirm the compound's identity. who.int

UV-Visible Spectrophotometry: While less specific than NMR or IR spectroscopy, UV-visible spectrophotometry can be used for the quantitative determination of meglumine, a component of this compound. researchgate.net Derivative spectrophotometric methods can enhance specificity and have been developed for meglumine analysis. researchgate.net

The following table summarizes key spectroscopic data for components related to this compound:

| Technique | Analyte | Key Measurement | Application |

| ¹H NMR | Iothalamate Meglumine | Resonance signals for protons of the CH3-CO- group (2.25 ppm) and CH3-N- group (2.38 ppm) | Identification and quantification researchgate.net |

| IR Spectroscopy | Iotroxic Acid | Concordance of the infrared absorption spectrum with a reference standard | Identity confirmation who.int |

| UV Spectrophotometry | Meglumine | Absorbance at 254 nm | Quantitative determination researchgate.net |

| Derivative UV Spec. | Meglumine | Zero-crossing points at 247 nm, 216 nm, 266 nm | Enhanced quantitative determination researchgate.net |

Chromatographic Techniques for Purity Assessment and Metabolite Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing its metabolites in biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the determination of meglumine in pharmaceutical formulations. researchgate.net Different HPLC approaches have been developed, including those that use an ion-pairing reagent in the mobile phase, which is suitable for separating the highly polar meglumine molecule. researchgate.net A common stationary phase for this analysis is a C18 column. researchgate.net HPLC can also be used to check for the purity of the active pharmaceutical ingredient and to monitor for degradation products. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used to detect foreign substances in iotroxic acid. who.int A specific mobile phase composition allows for the separation of the main compound from any impurities, which can then be visualized under UV light. who.int

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of iodinated contrast media like this compound in environmental or biological samples, LC-MS/MS provides high sensitivity and selectivity. researchgate.net This technique allows for direct injection of samples in some cases, avoiding time-consuming sample preparation steps like solid-phase extraction (SPE). researchgate.net

The table below outlines common chromatographic conditions for the analysis of components related to this compound:

| Technique | Analyte | Stationary Phase | Mobile Phase Example | Detection |

| HPLC | Meglumine | C18 | Mobile phase with an anionic pairing reagent like octane-1-sulfonic acid | Refractive Index (RID) or Diode Array (DAD) researchgate.net |

| TLC | Iotroxic Acid | Silica gel R6 | Chloroform, methanol, anhydrous formic acid, and water mixture | UV light (254 nm) who.int |

| LC-MS/MS | Iodinated Contrast Media | Not specified | Not specified | Tandem Mass Spectrometry researchgate.net |

Theoretical and Computational Approaches to this compound Studies

Theoretical and computational methods offer valuable insights into the molecular properties of this compound and its interactions with biological systems, complementing experimental research.

Quantum Chemical Calculations (e.g., DFT) for Molecular Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to predict the molecular properties and reactivity of contrast agents like this compound. For the related compound metrizoate, DFT calculations have been used to determine various chemical reactivity descriptors. dergipark.org.tr These descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding the electronic properties and reactivity of a molecule.

Absolute hardness and softness: These parameters provide information about the molecule's resistance to deformation of its electron cloud. dergipark.org.tr

Chemical potential and electronegativity: These relate to the molecule's tendency to attract or donate electrons. dergipark.org.tr

Global electrophilicity index: This descriptor quantifies the electrophilic nature of the molecule. dergipark.org.tr

Such calculations can be performed in both the gas phase and in a solvent phase (e.g., water) to simulate physiological conditions. dergipark.org.tr These theoretical studies can help in understanding the fundamental chemical behavior of this compound and can guide the design of new contrast agents with improved properties. researchgate.net

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic interactions between a compound like this compound and biomolecules, such as proteins. nih.gov These simulations can provide atomistic-level insights into the binding stability and interaction patterns of a ligand within the binding pocket of a protein. nih.govelifesciences.org

Key aspects that can be investigated using MD simulations include:

Binding Stability: The root mean square deviation (RMSD) of the protein-ligand complex over the simulation time can indicate the stability of the binding. nih.gov

Compactness: The radius of gyration (Rg) can be monitored to assess the compactness of the complex during the simulation. nih.gov

Intermolecular Interactions: MD simulations can reveal specific interactions, such as hydrogen bonds, that are crucial for the binding of the compound to the biomolecule. nih.gov

Future Directions and Unexplored Avenues in Iotroxate Meglumine Research

Identification of Novel Molecular Targets for Biliary Specificity Enhancement

The preferential excretion of iotroxate meglumine (B1676163) into the biliary tree is fundamental to its clinical use. radiopaedia.org This specificity is largely attributed to its interaction with specific transporter proteins on the surface of hepatocytes. Future research could focus on elucidating these transport mechanisms with greater precision to enhance biliary targeting and efficacy.

The selective uptake of iodinated cholecysto-cholangiography agents by the liver is facilitated by dedicated membrane transport systems. nih.gov Key among these are the Organic Anion Transporting Polypeptides (OATPs), a family of influx transporters that move a wide variety of substances from the blood into organs like the liver. nih.govmedicationsandnutrition.com Specifically, OATP1B1 and OATP1B3 are highly expressed on the basolateral membrane of hepatocytes and are crucial for the hepatic uptake of many drugs and endogenous compounds. nih.govmdpi.com Following uptake, the excretion into the bile canaliculus is an active, carrier-mediated process, limited by a transport maximum. nih.gov

While the general role of these transporters is known, a more granular understanding represents a significant research opportunity. Future investigations could aim to:

Characterize Specific Transporter Interactions: Identify the precise subtypes of OATP and other transporters (e.g., Multidrug Resistance-associated Protein 2 or MRP2 for canalicular export) that exhibit the highest affinity for iotroxic acid.

Design Next-Generation Agents: Use the detailed molecular understanding of the iotroxic acid-transporter interaction as a basis for designing new contrast agents with even higher binding affinity and transport efficiency. This could lead to agents that provide superior biliary opacification at lower concentrations.

Modulate Transporter Activity: Explore the potential for transiently and safely upregulating the activity of specific hepatic transporters to maximize the biliary excretion of iotroxate meglumine, particularly in patients with borderline liver function.

A deeper molecular understanding could pave the way for creating agents with enhanced specificity, potentially improving image quality and diagnostic accuracy.

Development of Advanced Imaging Techniques Utilizing this compound's Distinct Properties

This compound is currently used in conjunction with computed tomography for intravenous cholangiography, often employing a drip infusion technique (drip infusion cholangiography-CT, or DIC-CT). nih.gov This method, especially with modern multidetector CT (MDCT) scanners, provides high-resolution, three-dimensional images of the biliary tree, which are invaluable for evaluating biliary anatomy and identifying pathologies like small bile duct abnormalities. nih.govnih.govnih.gov

The future in this area lies in pairing this compound with emerging CT technologies to extract more than just anatomical information.

Functional and Perfusion Imaging: Advanced CT techniques can assess tissue perfusion. Studies could investigate whether the dynamics of this compound uptake and excretion, as measured by rapid, timed CT scanning, can provide insights into regional liver function or differentiate between types of liver lesions based on their ability to process the contrast agent.

Three-Dimensional Visualization: Continued improvements in volume rendering and cinematic rendering software can create increasingly detailed and intuitive 3D models of the biliary system from DIC-CT datasets, aiding in surgical planning and patient education. radiopaedia.org

The table below summarizes a comparison of imaging modalities for the biliary system, highlighting the established role of DIC-CT and the potential for new techniques.

| Imaging Modality | Key Advantages | Key Disadvantages | Potential Future Role with Iotroxate |

| Drip Infusion CT Cholangiography (DIC-CT) | High spatial resolution, detailed 3D anatomy of small ducts. nih.govnih.gov | Use of iodinated contrast, insufficient depiction in cases of severe liver dysfunction. nih.govnih.gov | Integration with DECT for functional quantification. |

| MR Cholangiopancreatography (MRCP) | Non-invasive, no ionizing radiation, good for dilated ducts. nih.govnih.gov | Lower spatial resolution than DIC-CT for fine ducts, susceptible to motion artifacts. nih.gov | N/A (Does not use Iotroxate) |

| Hepatobiliary Agent-Enhanced MR Cholangiography | Provides both anatomical and functional (excretory) information. dartmouth.edursna.org | Longer scan times, biliary enhancement dependent on liver function. nih.gov | N/A (Does not use Iotroxate) |

| Endoscopic Retrograde Cholangiopancreatography (ERCP) | Diagnostic and therapeutic capabilities. | Invasive, risk of complications (e.g., pancreatitis). nih.gov | N/A (Does not use Iotroxate) |

Integration of this compound Studies with Systems Biology Approaches

Systems biology, which uses computational and mathematical modeling to understand complex biological systems, offers a powerful toolkit for future this compound research. These in silico approaches can provide predictive insights into the agent's behavior, helping to optimize its use and understand its interactions within the body.

Pharmacokinetic (PK) Modeling: Physiologically Based Pharmacokinetic (PBPK) models are sophisticated simulations that incorporate physiological parameters (like blood flow) and drug-specific properties to predict the absorption, distribution, metabolism, and excretion of a compound. pharmacyinfoline.com Applying PBPK modeling to this compound could help predict its plasma concentration and the timing of peak biliary concentration in diverse patient populations (e.g., patients with varying degrees of renal or hepatic impairment). This could lead to the development of highly personalized imaging protocols.

Quantitative Structure-Pharmacokinetic Relationship (QSPKR) Modeling: Researchers have developed computational models that can predict the extent of a compound's biliary excretion based on its physicochemical properties, such as polar surface area and the presence of a carboxylic acid moiety. nih.govdoi.org Iotroxic acid, with its distinct chemical structure, could be analyzed using QSPKR models to better understand the structural features that drive its high rate of biliary excretion compared to other contrast agents. jst.go.jpnih.gov This knowledge could inform the design of novel agents.

Systems Toxicology: Computational models can also be used to predict potential toxicity. By integrating data on this compound's interaction with hepatic transporters and metabolic pathways, systems toxicology approaches could predict the risk of drug-drug interactions. For instance, such models could simulate how co-administered drugs that inhibit OATP transporters might affect the clearance of this compound, potentially increasing systemic exposure or reducing biliary opacification.

Exploration of this compound in Non-Biliary Experimental Research Contexts

While designed for cholangiography, the inherent property of this compound to be actively taken up by hepatocytes and create a density differential can be exploited in other research contexts, particularly in oncologic imaging.

Research has shown that contrast-enhanced CT with this compound can improve the visualization of hepatic tumors. nih.gov After infusion, the agent is taken up by healthy liver parenchyma, increasing its density. In contrast, many hepatic tumors, such as hepatocellular carcinoma or metastases, lack normal hepatocytes and the associated transport mechanisms. This results in an accentuation of the density difference between the enhanced, healthy liver tissue and the unenhanced tumor, improving lesion conspicuity. nih.govresearchgate.net

Future research could build upon this finding:

Tumor Characterization: Investigate whether the pattern and degree of contrast exclusion by different tumor types could serve as a biomarker to differentiate benign from malignant lesions or to distinguish between primary and metastatic liver tumors.

Assessing Treatment Response: In preclinical cancer models, changes in a tumor's ability to exclude this compound could potentially be used to monitor the effects of anticancer therapies. For example, a therapy that restores some hepatocyte-like function might alter the imaging appearance.

Combination with Advanced Imaging: The use of this compound for tumor detection could be combined with advanced techniques like DECT. This could allow for the simultaneous assessment of tumor vascularity (from a standard iodinated agent) and its hepatocyte function (based on iotroxate exclusion), providing a more comprehensive characterization in a single imaging session.

The table below summarizes the findings of a key study on this application.

| Research Finding | Details of Study |

| Improved Visualization of Hepatic Tumors | In a study of 13 patients with hepatic tumors, post-contrast CT using this compound improved the visualization of lesions in 11 cases compared to conventional contrast-enhanced CT. nih.gov |

| Mechanism | The agent accentuates small density differences between the tumor tissue and the surrounding liver parenchyma. nih.govresearchgate.net |

| Potential | The results indicate that this compound-enhanced CT is a promising alternative for the detection of hepatic tumors. nih.govresearchgate.net |

Methodological Innovations in Preclinical Assessment and In Vitro Modeling

The preclinical evaluation of contrast agents traditionally relies on animal models and simple 2D cell cultures. However, recent innovations in in vitro modeling offer more sophisticated and human-relevant platforms to study the biology and toxicology of compounds like this compound.

Organ-on-a-Chip (OOC) Models: Microphysiological systems, such as "liver-on-a-chip," are a major leap forward. uw.edu These devices use microfluidics to culture multiple human liver cell types (e.g., hepatocytes, endothelial cells, Kupffer cells) in a 3D architecture that better mimics the in vivo liver microenvironment. nih.gov Such models could be used to:

Study the complete transport pathway of this compound from vascular uptake to canalicular excretion in a dynamic, human-relevant system.

Perform more accurate hepatotoxicity testing, as these multi-cell systems can capture complex inflammatory and fibrotic responses that are missed in simple hepatocyte monocultures. nih.gov

Investigate drug-drug interactions at the organ level by co-administering this compound with other compounds and monitoring transporter function and cell health. cn-bio.com

3D Spheroid Cultures: Culturing liver cells like HepaRG as 3D spheroids has been shown to better maintain liver-specific functions, including the expression of metabolic enzymes and transporters, compared to 2D cultures. 4dcell.com These models could provide a more reliable platform for screening the efficacy and potential toxicity of this compound and related compounds.

Micropatterned Co-Cultures (MPCCs): This technique uses micropatterning to control the precise organization of hepatocytes and other cells, promoting long-term viability and the formation of functional bile canaliculi. 4dcell.com MPCCs would be an ideal system for high-resolution imaging studies of this compound's transport across the canalicular membrane.

The adoption of these advanced in vitro models could significantly refine the preclinical assessment of this compound, providing more accurate predictions of its behavior in humans and reducing the reliance on animal testing. nih.govunc.edu

Q & A

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.